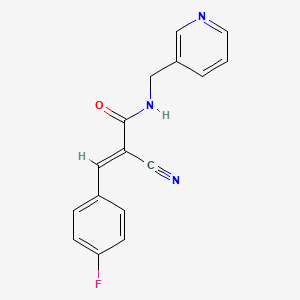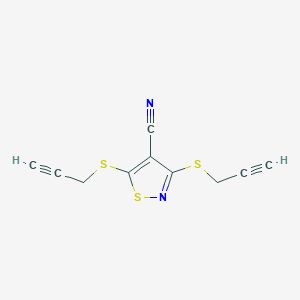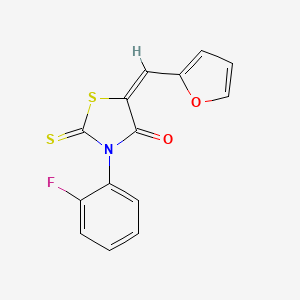![molecular formula C22H20N2O7S B11678942 (4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11678942.png)
(4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (4-{(E)-[1-(4-etoxi fenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-ilideno]metil}-2-metoxifenoxi)acético es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que combina un anillo de pirimidina con un grupo etoxifenilo y un grupo metoxi fenoxi acético, convirtiéndolo en un objeto de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (4-{(E)-[1-(4-etoxi fenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-ilideno]metil}-2-metoxifenoxi)acético normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del anillo de pirimidina, seguido de la introducción del grupo etoxifenilo y el grupo metoxi fenoxi acético. Los métodos sintéticos comunes incluyen:
Reacciones tipo Ullmann: Estas implican el acoplamiento de haluros de arilo utilizando catalizadores de cobre.
Acoplamientos cruzados de Buchwald–Hartwig: Estas reacciones utilizan sistemas catalíticos de paladio para acoplar haluros de arilo.
Acoplamientos cruzados de Chan–Lam: Estos implican la reacción de fenoles con haluros de arilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la aplicación a gran escala de las rutas sintéticas mencionadas anteriormente, optimizadas para la eficiencia y el rendimiento. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (4-{(E)-[1-(4-etoxi fenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-ilideno]metil}-2-metoxifenoxi)acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio (KMnO₄) o peróxido de hidrógeno (H₂O₂).
Agentes reductores: Como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Reactivos de sustitución: Como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido (4-{(E)-[1-(4-etoxi fenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-ilideno]metil}-2-metoxifenoxi)acético tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición de enzimas o la unión a receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del ácido (4-{(E)-[1-(4-etoxi fenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-ilideno]metil}-2-metoxifenoxi)acético implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas, alterando su actividad y desencadenando una cascada de eventos bioquímicos. Esta interacción puede modular varias vías celulares, lo que lleva a los efectos terapéuticos o biológicos deseados .
Comparación Con Compuestos Similares
Compuestos similares
- Acetato de 3-[(5E)-5-(3,4-dimetoxi bencilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]-2-naftil
- Acetoacetato de etilo
Unicidad
El ácido (4-{(E)-[1-(4-etoxi fenil)-4,6-dioxo-2-tioxotetrahidropirimidin-5(2H)-ilideno]metil}-2-metoxifenoxi)acético destaca por su combinación única de grupos funcionales y su potencial para diversas aplicaciones. Su estructura permite interacciones específicas con dianas moleculares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C22H20N2O7S |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-[4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C22H20N2O7S/c1-3-30-15-7-5-14(6-8-15)24-21(28)16(20(27)23-22(24)32)10-13-4-9-17(18(11-13)29-2)31-12-19(25)26/h4-11H,3,12H2,1-2H3,(H,25,26)(H,23,27,32)/b16-10+ |
Clave InChI |
PRRMVKBOOKJVGR-MHWRWJLKSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/C(=O)NC2=S |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5E)-5-[3-(benzyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11678866.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)

![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11678870.png)
![2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11678885.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678889.png)
![Diethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11678895.png)
![(5E)-3-(3-nitrophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678899.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678903.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678912.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11678917.png)

![Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11678936.png)
